1-Butyne, 3-ethoxy-

Vue d'ensemble

Description

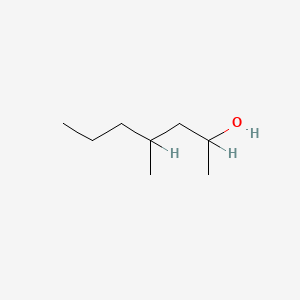

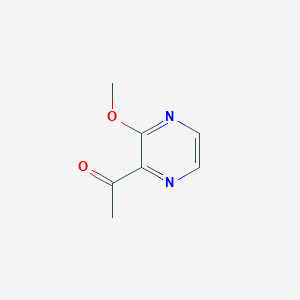

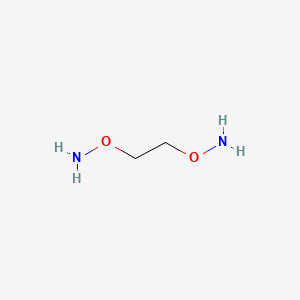

1-Butyne, 3-ethoxy- is a chemical compound with the molecular formula C6H10O. It is a colorless liquid that is widely used in scientific research. This compound is of great interest to researchers due to its unique properties and potential applications.

Applications De Recherche Scientifique

Catalysis and Hydrogenation Reactions :

- The hydrogenation of 1-butyne has been studied extensively, particularly on rhodium-supported catalysts. These studies reveal complex kinetics and a 'multicomplexation' mechanism, where active sites on metal surfaces are reversibly deactivated by the adsorption of two molecules of 1-butyne (Boitiaux, Cosyns, & Robert, 1987). This research has implications for the design of more efficient catalytic processes.

Polymerization Studies :

- 1-Butyne has been used in polymerization studies with transition metal catalysts. One study used MoCl5 and WCl6 to polymerize 1-butyne, yielding high yields of air-sensitive polymers. The cis content of poly(1-butyne) was about 80%, regardless of polymerization conditions (Masuda, Okano, Tamura, & Higashimura, 1985). This research is crucial for the development of new materials with specific properties.

Surface Science and Surfactant Development :

- Butynediol-ethoxylate modified polysiloxanes have been synthesized and studied for their surface activities and aggregation behaviors in aqueous solutions. These compounds have been found to form spherical aggregates and exhibit efficient spreading, important for applications in coatings and adhesives (Du et al., 2015).

Synthetic Organic Chemistry :

- In the realm of organic synthesis, 1-butyne derivatives have been employed in various reactions, such as the synthesis of functionalized 1-alkenylboronates via hydroboration-dealkylation, providing high yields with high regioselectivity (Kamabuchi, Moriya, Miyaura, & Suzuki, 1993). This application is significant for the development of complex organic molecules.

Photometric Analysis in Alloy Chemistry :

- Ethoxy-substituted butyne derivatives have been used in the photometric determination of copper(II) in nickel alloys, showcasing their utility in analytical chemistry (Makhmudov, Alieva, Gadzhieva, & Chyragov, 2008).

Orientations Futures

: Lide, David R. (2008). CRC Handbook of Chemistry and Physics, 89th Edition. CRC Press. pp. 3–84. ISBN 978-0-8493-0488-0. : Zhang, Wei; Kraft, Stefan; Moore, Jeffrey S. (2004). “Highly Active Trialkoxymolybdenum (VI) Alkylidyne Catalysts Synthesized by a Reductive Recycle Strategy”. Journal of the American Chemical Society. 126 (1): 329–335. doi:10.1021/ja0379868. PMID 14709099. : Prosen, E.J.; Maron, F.W.; Rossini, F.D. (1951). "Heats of

Propriétés

IUPAC Name |

3-ethoxybut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(3)7-5-2/h1,6H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNYRINDRJNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546525 | |

| Record name | 3-Ethoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56800-12-5 | |

| Record name | 3-Ethoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B3053813.png)